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Introduction

Copper(ll) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)z, is a
metal-organic precursor widely utilized in the fabrication of high-purity copper and copper oxide
thin films.[1][2] Its excellent thermal stability, volatility, and solubility in organic solvents make it
an ideal candidate for various deposition techniques, including Metal-Organic Chemical Vapor
Deposition (MOCVD) and Atomic Layer Deposition (ALD).[2] These thin films are crucial in a
range of applications such as semiconductors, microelectronics, optoelectronics, renewable
energy, and catalysis.[1][2] This document provides detailed protocols and application notes for
the deposition of thin films using Cu(TMHD)x.

Precursor Specifications

Cu(TMHD)z2 is a dark violet crystalline powder with the chemical formula C22H3sCuOa.[1] Key
properties of the precursor are summarized in the table below.
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Property Value

Molecular Weight 430.08 g/mol [1]

Appearance Dark violet crystalline powder[1]
Purity Typically 99% - 99.5%[1][3]
Melting Point ~198 °CJ[1]

Sublimation Temperature 100 °C at 0.1 mmHg[1]

CAS Number 14040-05-2[1]

Safety and Handling

Cu(TMHD)2 should be handled with standard safety precautions.[1] It is classified under hazard
codes H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and
respiratory irritation.[1][4]

General Handling Precautions:

Use in a well-ventilated area or under a fume hood.[4]

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

Avoid contact with skin and eyes.[4][6]

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a
face shield, nitrile or rubber gloves, and protective clothing.[4][6]

Wash hands thoroughly after handling.[6]

Storage:

e Store in a cool, dry, and well-ventilated area.[4]

o Keep the container tightly closed to prevent contamination.[1][6]

o Store away from heat, sparks, and open flames.[6]
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Thin Film Deposition Techniques

Cu(TMHD)2 is a versatile precursor for several thin film deposition techniques, primarily
MOCVD and ALD, which allow for the controlled growth of copper or copper oxide films.

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a widely used technique for depositing high-quality thin films with good uniformity
and composition control.[7] In this process, Cu(TMHD)z is vaporized and transported by a
carrier gas into a reaction chamber where it thermally decomposes on a heated substrate to
form a thin film. The choice of carrier gas and the presence of a reducing agent can be used to
control the composition of the deposited film (i.e., pure copper vs. copper oxide).
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Gas Delivery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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